ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate
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Overview
Description
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with an ethyl ester group and a bromonitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromonitrophenylamine Intermediate: This step involves the nitration of 5-bromoaniline to produce 5-bromo-2-nitroaniline.
Cyclopropanation: The intermediate is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-((5-amino-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Substitution: Ethyl 1-((5-substituted-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Hydrolysis: 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylic acid.
Scientific Research Applications
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-((5-chloro-2-nitrophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-((5-bromo-2-aminophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Properties
Molecular Formula |
C13H15BrN2O4 |
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Molecular Weight |
343.17 g/mol |
IUPAC Name |
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-2-20-12(17)13(5-6-13)8-15-10-7-9(14)3-4-11(10)16(18)19/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
QGMIJZZGESXOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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